Perchloric acid;3-phenylprop-2-en-1-imine
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Overview
Description
Perchloric acid;3-phenylprop-2-en-1-imine is a compound that combines the properties of perchloric acid and an imine derivative. Perchloric acid is a strong acid known for its oxidizing properties, while 3-phenylprop-2-en-1-imine is an imine derivative formed from the reaction of a primary amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;3-phenylprop-2-en-1-imine typically involves the reaction of perchloric acid with 3-phenylprop-2-en-1-imine. The imine is formed through the condensation reaction of a primary amine with an aldehyde or ketone, where water is eliminated . The reaction is often catalyzed by an acid to speed up the process. The general reaction can be represented as follows:
[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would require careful control of reaction parameters to ensure high yield and purity of the product. The use of perchloric acid in industrial settings necessitates stringent safety measures due to its highly reactive and potentially explosive nature .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The imine group can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can react with the imine group.
Major Products Formed
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various substituted imines or amines
Scientific Research Applications
Perchloric acid;3-phenylprop-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of perchloric acid;3-phenyl
Properties
CAS No. |
61355-24-6 |
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Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
perchloric acid;3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C9H9N.ClHO4/c10-8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-8,10H;(H,2,3,4,5) |
InChI Key |
KYJIFMUSNJSSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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